4-(Octyloxy)phenyl 4-pentylbenzoate

Description

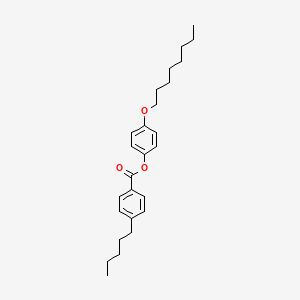

Structure

3D Structure

Properties

IUPAC Name |

(4-octoxyphenyl) 4-pentylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-17-19-25(20-18-24)29-26(27)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWWXCLUKGZJRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584792 |

Source

|

| Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50649-64-4 |

Source

|

| Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(Octyloxy)phenyl 4-pentylbenzoate

Abstract: This technical guide provides a detailed methodology for the synthesis, purification, and comprehensive characterization of the liquid crystal compound, 4-(Octyloxy)phenyl 4-pentylbenzoate. Phenyl benzoate derivatives are a cornerstone in the field of materials science, forming the basis for many liquid crystal displays (LCDs) and advanced optical materials.[1][2][3] This document is intended for researchers and professionals in organic synthesis and materials science, offering not just a protocol, but the scientific rationale behind the procedural choices to ensure reproducibility and a deeper understanding of the chemistry involved.

Strategic Overview: The Chemistry of Formation

The synthesis of this compound is fundamentally an esterification reaction. The target molecule is an ester formed between a phenol (4-(octyloxy)phenol) and a carboxylic acid (4-pentylbenzoic acid). While several classic esterification methods exist, the choice of pathway is critical to maximize yield, simplify purification, and maintain mild conditions to avoid side reactions.

Key Synthetic Pathways Considered:

-

Fischer Esterification: Direct acid-catalyzed reaction. Generally requires high temperatures and removal of water, which can be inefficient for sterically hindered or less reactive phenols.

-

Acid Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride followed by reaction with the phenol. This method is robust and high-yielding but involves harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which require careful handling.

-

Mitsunobu Reaction: A powerful and versatile method for esterification under mild, neutral conditions using triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[4] While effective, it requires stoichiometric amounts of reagents that must be removed during purification.

-

Carbodiimide-Mediated Coupling (Steglich Esterification): This is the chosen method for this guide. It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the ester bond formation under exceptionally mild room-temperature conditions.[1][3]

Rationale for Selecting Steglich Esterification: The primary advantage of the Steglich method is its operational simplicity and mild reaction conditions, which prevent thermal degradation and side reactions. The reaction proceeds by the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. The phenol then attacks this intermediate, facilitated by the DMAP catalyst, to form the ester. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in the common reaction solvent (dichloromethane), allowing for easy removal by simple filtration. This makes the subsequent purification process significantly more straightforward.[1][3]

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis via Steglich Esterification

This protocol details the step-by-step procedure for the DCC/DMAP-mediated coupling reaction.

Materials & Equipment:

-

4-Pentylbenzoic acid

-

4-(Octyloxy)phenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-pentylbenzoic acid (1.0 eq) and 4-(octyloxy)phenol (1.05 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen). Add a catalytic amount of DMAP (0.1 eq). Stir the solution at room temperature until all solids are dissolved.

-

DCC Addition: Cool the flask in an ice bath (0 °C). In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this DCC solution dropwise to the stirred reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.[1][3]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like 9:1 Hexane:Ethyl Acetate.[5] The disappearance of the starting materials and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up & Isolation: a. Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This removes residual DMAP, unreacted carboxylic acid, and aqueous contaminants. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of the Final Compound

Purity is paramount for liquid crystalline materials, as impurities can disrupt the formation and stability of mesophases.[6][7] A two-step purification process involving column chromatography followed by recrystallization is recommended.

A. Column Chromatography

-

Objective: To separate the desired ester from any remaining starting materials or soluble byproducts.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient or isocratic system of Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase polarity if needed. The product is expected to be significantly less polar than the starting acid and phenol.

-

Procedure:

-

Prepare a silica gel slurry and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent via rotary evaporation.

-

B. Recrystallization

-

Objective: To obtain a highly crystalline, pure final product.[8][9]

-

Solvent: A solvent in which the compound is soluble when hot but sparingly soluble when cold, such as ethanol or heptane, is ideal.[10][11]

-

Procedure:

-

Place the product from chromatography into an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask.

-

Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolate the crystals by vacuum filtration, washing them with a small volume of ice-cold solvent.

-

Dry the purified crystals under high vacuum to remove any residual solvent.

-

Characterization and Data Analysis

Thorough characterization is required to confirm the identity, purity, and physical properties of the synthesized this compound.

Caption: Structure of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Analysis Technique | Parameter | Expected Result / Observation |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | ~8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.~7.2 ppm (d, 2H): Aromatic protons meta to the carbonyl group.~7.1 ppm (d, 2H): Aromatic protons on the phenol ring.~6.9 ppm (d, 2H): Aromatic protons on the phenol ring.~4.0 ppm (t, 2H): -O-CH₂ - protons of the octyloxy chain.~2.7 ppm (t, 2H): Benzylic -CH₂ - protons of the pentyl chain.~1.8 ppm (m, 2H): Methylene protons of the octyloxy chain.~1.6 ppm (m, 2H): Methylene protons of the pentyl chain.~1.3 ppm (m, 14H): Remaining methylene protons of both alkyl chains.~0.9 ppm (t, 6H): Terminal methyl (-CH₃ ) protons of both chains. |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | ~165 ppm: Carbonyl carbon (C=O).~158-120 ppm: Aromatic carbons.~68 ppm: -O-C H₂- carbon.~35-22 ppm: Aliphatic carbons of the alkyl chains.~14 ppm: Terminal methyl carbons. |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak | Expected [M+H]⁺ at m/z = 397.27. The molecular formula is C₂₆H₃₆O₃, with an exact mass of 396.2664.[12] High-resolution mass spectrometry (HRMS) should confirm this exact mass. |

| Differential Scanning Calorimetry (DSC) | Phase Transitions | The compound is expected to exhibit liquid crystalline phases. DSC thermograms will show endothermic peaks corresponding to the Crystal → Mesophase and Mesophase → Isotropic liquid transitions upon heating.[13][14][15] The exact temperatures define the operational range of the liquid crystal. |

| Melting Point | Melting Range | A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. |

Interpreting the Data: A Self-Validating System

The characterization process is designed to be self-validating.

-

Structural Confirmation: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The specific chemical shifts, integrations, and coupling patterns must align perfectly with the target structure.

-

Molecular Weight Verification: Mass spectrometry provides the molecular weight, offering definitive confirmation that the desired product was formed. HRMS further validates the elemental composition, ruling out isobaric impurities.[16][17]

-

Purity and Phase Behavior: A sharp melting point and clean DSC transitions are strong indicators of purity. Any significant broadening of these transitions would suggest the presence of contaminants that disrupt the crystalline lattice or liquid crystalline ordering.

Conclusion

The successful synthesis of this compound via Steglich esterification offers a reliable and efficient route to this important liquid crystal. The causality-driven approach outlined in this guide—from the strategic selection of the reaction pathway to the multi-step purification and comprehensive characterization—provides a robust framework for producing high-purity materials suitable for advanced applications. The combination of spectroscopic and thermal analysis creates a self-validating system, ensuring the final product meets the stringent requirements of materials science research.

References

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health (NIH). [Link]

-

Liquid chromatography–mass spectrometry. Wikipedia. [Link]

- Purification of liquid crystals and liquid crystal composition.

-

Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. [Link]

-

DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). ResearchGate. [Link]

-

Figure S5. 1 H NMR spectrum of compound... ResearchGate. [Link]

-

A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

-

Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. National Institutes of Health (NIH). [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

- Method for making octyloxy substituted diphenyl iodonium hexafluoro metalloid salts.

-

Thermogravemetric analysis and DSC graph of benzoic acid,... ResearchGate. [Link]

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies. [Link]

-

Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. [Link]

-

4-Pentylbenzoic acid | C12H16O2. PubChem. [Link]

-

Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]

- Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Pentylphenyl octyloxybenzoate | C26H36O3. PubChem. [Link]

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 6. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]

- 7. OPG [opg.optica.org]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. studymind.co.uk [studymind.co.uk]

- 10. US4992571A - Method for making octyloxy substituted diphenyl iodonium hexafluoro metalloid salts - Google Patents [patents.google.com]

- 11. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]

- 12. Pentylphenyl octyloxybenzoate | C26H36O3 | CID 3016539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Octyloxy)phenyl 4-pentylbenzoate

Introduction

4-(Octyloxy)phenyl 4-pentylbenzoate is a thermotropic liquid crystal, a class of materials that exhibit a phase of matter with properties between those of a conventional liquid and a solid crystal. This compound, belonging to the phenyl benzoate ester family, is of significant interest to researchers in materials science and drug delivery due to its unique optical and physical properties that are highly sensitive to temperature. This guide provides a comprehensive overview of its physicochemical properties, supported by established analytical techniques for its characterization. The methodologies detailed herein are designed to provide a robust framework for its analysis, ensuring scientific integrity and reproducibility.

Core Physicochemical Properties

This compound is a calamitic (rod-shaped) molecule, a structural feature essential for the formation of its liquid crystalline phase. The presence of flexible alkyl and alkoxy chains at its terminals influences its melting behavior and the temperature range over which the liquid crystal phase is stable.

Below is a summary of the fundamental physicochemical properties of this compound:

| Property | Value | Source(s) |

| IUPAC Name | (4-pentylphenyl) 4-octoxybenzoate | [1] |

| CAS Number | 50649-56-4 | [1] |

| Molecular Formula | C₂₆H₃₆O₃ | [2] |

| Molecular Weight | 396.56 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 53-57 °C | |

| Mesophase Behavior | Cr 57 N 66 I | [3] |

Cr = Crystalline Solid, N = Nematic Phase, I = Isotropic Liquid. Temperatures are in degrees Celsius.

The mesophase behavior indicates that upon heating, the crystalline solid melts into a nematic liquid crystal phase at 57 °C, which is stable up to 66 °C, at which point it transitions into an isotropic liquid.[3] This relatively narrow nematic range of 9 °C is a key characteristic of this material.

Caption: Molecular structure of this compound.

Thermal Analysis: Elucidating Phase Transitions

Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the thermal properties of liquid crystals. It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and enthalpies of this compound.

Materials:

-

This compound sample (2-5 mg)

-

Aluminum DSC pans and lids

-

DSC instrument (e.g., TA Instruments Q2000 or similar)

-

High-purity nitrogen gas for purging

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the lid securely to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 80 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

Perform a second heating scan under the same conditions to obtain data on a sample with a consistent thermal history.

-

-

Data Analysis: Analyze the thermogram from the second heating scan to identify endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Causality Behind Experimental Choices:

-

A controlled heating and cooling rate is crucial for obtaining sharp and reproducible transition peaks.

-

The second heating scan is used for analysis as it provides data on a sample with a more uniform morphology after the initial melt, leading to more accurate and reliable results.

-

An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Caption: Workflow for DSC analysis of a liquid crystal.

Optical Characterization: Visualization of Mesophases

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystal phases. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can split a beam of polarized light into two rays. This property allows for the visualization of unique textures that are characteristic of different liquid crystal phases.

Experimental Protocol: Polarized Optical Microscopy (POM)

Objective: To visually identify the nematic liquid crystal phase of this compound and observe its phase transitions.

Materials:

-

This compound sample

-

Glass microscope slides and cover slips

-

Hot stage with a temperature controller

-

Polarizing optical microscope

Procedure:

-

Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover it with a cover slip.

-

Microscope and Hot Stage Setup: Place the slide on the hot stage of the polarizing microscope.

-

Observation during Heating:

-

Slowly heat the sample while observing it through the crossed polarizers.

-

As the sample melts, the crystalline solid will give way to the liquid crystal phase. For a nematic phase, a characteristic "Schlieren" or "threaded" texture is expected.[4] These textures arise from defects in the alignment of the liquid crystal director.

-

Continue heating until the sample transitions to the isotropic liquid phase, at which point the field of view will become dark as the isotropic liquid is not birefringent.

-

-

Observation during Cooling: Slowly cool the sample from the isotropic liquid phase and observe the formation of the nematic phase, which will appear as birefringent droplets that coalesce.

Causality Behind Experimental choices:

-

Slow heating and cooling rates are essential to allow for the formation of well-defined textures and to accurately determine the transition temperatures.

-

Using untreated glass slides allows for the observation of the natural, bulk texture of the liquid crystal.

Structural Analysis: From Molecular to Supramolecular

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for confirming the molecular structure of this compound.

-

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The expected spectra would show characteristic signals for the aromatic protons and carbons of the two phenyl rings, the ester carbonyl carbon, and the aliphatic protons and carbons of the octyloxy and pentyl chains.[5][6] The chemical shifts and coupling patterns can be used to confirm the connectivity of the atoms and the overall molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the ester group (around 1730 cm⁻¹), C-O stretching of the ester and ether linkages, and C-H stretching of the aromatic and aliphatic groups.[7][8]

Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the molecular structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) for NMR

-

NMR spectrometer (e.g., Bruker 400 MHz)

-

FTIR spectrometer with a suitable sample holder (e.g., KBr pellet or ATR)

Procedure (NMR):

-

Dissolve a small amount of the sample in CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process and analyze the spectra to assign the signals to the corresponding atoms in the molecule.

Procedure (FTIR):

-

Prepare the sample for analysis (e.g., by mixing with KBr and pressing into a pellet, or by placing a small amount on an ATR crystal).

-

Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for investigating the long-range and short-range order in liquid crystalline phases. For a nematic phase, the XRD pattern is characterized by diffuse scattering features that provide information about the average intermolecular distances.

Expected XRD Pattern for the Nematic Phase:

-

A diffuse halo at a wide angle, corresponding to the average distance between the molecules' side-by-side packing (typically around 4-5 Å).[9][10]

-

A diffuse arc or spot at a small angle, which relates to the average length of the molecule.[10]

The anisotropy of these diffuse features can provide information about the degree of orientational order in the sample.

Experimental Protocol: X-ray Diffraction (XRD)

Objective: To characterize the molecular packing and orientational order in the nematic phase of this compound.

Materials:

-

This compound sample

-

Capillary tube (for unaligned sample) or a specialized sample holder for aligned samples

-

X-ray diffractometer with a temperature-controlled stage

Procedure:

-

Sample Preparation: Load the sample into a capillary tube.

-

Instrument Setup: Mount the capillary in the diffractometer and heat the sample into its nematic phase using the temperature-controlled stage.

-

Data Acquisition: Collect the X-ray scattering pattern over a range of scattering angles (2θ).

-

Data Analysis: Analyze the positions and shapes of the diffuse scattering peaks to determine the average intermolecular distances and to gain insights into the molecular organization within the nematic phase.

Caption: A typical workflow for liquid crystal phase identification.

Solubility Characteristics

The solubility of this compound is an important parameter for its application in solution-based processes. As a nonpolar molecule, it is expected to be insoluble in water but soluble in common organic solvents. The solubility is influenced by the long alkyl and alkoxy chains.

General Solubility Profile:

-

Insoluble: Water

-

Soluble: Toluene, chloroform, dichloromethane, tetrahydrofuran, and other similar nonpolar to moderately polar organic solvents.

The solubility in these solvents is expected to increase with temperature.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound and the key experimental techniques used for its characterization. The combination of thermal analysis, optical microscopy, spectroscopy, and X-ray diffraction provides a comprehensive understanding of this material, from its molecular structure to its bulk liquid crystalline behavior. The protocols and insights presented here serve as a valuable resource for researchers and professionals working with this and similar liquid crystalline materials.

References

-

Chauhan, B. C., & Mistry, K. I. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. [Link]

-

Doshi, A. V., Odedara, D. A., & Bhoya, U. C. (n.d.). Synthesis and study of new ester homologous series of Mesomorphs: 4-Ethoxy phenyl-4-n-alkoxy benzoates. [Link]

-

Chauhan, M., Bhoi, D. K., & Solanki, D. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]

-

Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Supporting Information - Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. The Royal Society of Chemistry. [Link]

-

Chauhan, B. C., & Mistry, K. I. (2011). Study of Azo Ester Mesogens: 4-(4-n-Alkoxy benzoyloxy)-3- Methoxy. Der Pharma Chemica, 3(2), 110-117. [Link]

-

Otowski, W. (2016). Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. [Link]

-

Al-Zangana, S., & Al-Dujaili, A. H. (2016). Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid. ResearchGate. [Link]

-

Figshare. (n.d.). Materials Instruments IR spectra were recorded on an FT-IR Bruker TENSOR27 spectrometer(Bruker Optics Inc., Billerica, MA, Unite. Figshare. [Link]

-

ResearchGate. (n.d.). Stripe texture in a layer of 4-octyloxyphenyl-4'pentyloxybenzoate at.... ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Barron, A. R. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. [Link]

-

Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

Celebre, G., De Luca, G., & Longeri, M. (2020). Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of compound.... ResearchGate. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0063049). PhytoBank. [Link]

-

ResearchGate. (2014). What is the small angle XRD pattern of the nematic phase liquid crystals?. ResearchGate. [Link]

-

ResearchGate. (n.d.). 2D images of the XRD pattern exhibiting (a) crystalline phase, (b, c).... ResearchGate. [Link]

-

PubChem. (n.d.). Pentylphenyl octyloxybenzoate. PubChem. [Link]

-

ResearchGate. (n.d.). Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. ResearchGate. [Link]

-

ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Typical liquid crystalline phase textures of samples prepared on.... ResearchGate. [Link]

-

ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). ResearchGate. [Link]

-

ResearchGate. (n.d.). DSC thermogram of undecyl 4-{[(4-chlorophenyl)imino]methyl}benzoate.... ResearchGate. [Link]

-

MDPI. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. MDPI. [Link]

-

NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... ResearchGate. [Link]

-

ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... ResearchGate. [Link]

-

SpectraBase. (n.d.). p-(octyloxy)benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. Pentylphenyl octyloxybenzoate | C26H36O3 | CID 3016539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 50649-64-4|this compound|BLD Pharm [bldpharm.com]

- 3. SYNTHON Chemicals Shop | PHENYLBENZOATES | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. figshare.com [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. barron.rice.edu [barron.rice.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Liquid Crystal Phases of p-Pentylphenyl p-octyloxybenzoate

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the rich thermotropic liquid crystalline behavior of p-Pentylphenyl p-octyloxybenzoate. Drawing upon established principles of materials science and field-proven analytical methodologies, this document outlines the expected liquid crystal phases based on the compound's molecular architecture and provides detailed, self-validating protocols for their experimental identification and characterization.

Introduction: The Molecular Architecture and Expected Mesophase Behavior

p-Pentylphenyl p-octyloxybenzoate belongs to the class of calamitic (rod-shaped) liquid crystals, which are known to exhibit a variety of mesophases as a function of temperature. Its molecular structure, characterized by a rigid biphenyl core, flexible terminal alkyl and alkoxy chains, and a central ester linkage group, is conducive to the formation of orientationally ordered phases.

The elongated, rigid core promotes anisotropic alignment, while the flexible chains provide the necessary molecular mobility for liquid-like behavior within a certain temperature range. Based on the structure and studies of homologous series, p-Pentylphenyl p-octyloxybenzoate is anticipated to exhibit a rich polymorphism, likely including nematic and multiple smectic phases upon heating from its crystalline solid state. The expected phase sequence on heating is:

Crystal (Cr) → Smectic C (SmC) → Smectic A (SmA) → Nematic (N) → Isotropic (I)

This guide will provide the methodologies to verify this sequence and precisely determine the transition temperatures.

Core Analytical Methodologies: A Triad of Characterization Techniques

A robust characterization of the liquid crystal phases of p-Pentylphenyl p-octyloxybenzoate necessitates a multi-technique approach. The synergy of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) provides a self-validating system for unambiguous phase identification.

-

Differential Scanning Calorimetry (DSC): To determine the transition temperatures and associated enthalpy changes.

-

Polarized Optical Microscopy (POM): To visualize the distinct optical textures of each mesophase.

-

X-ray Diffraction (XRD): To elucidate the molecular arrangement and structural parameters of the ordered phases.

The following sections detail the experimental protocols for each of these techniques, grounded in scientific principles to ensure data integrity and reproducibility.

Thermal Analysis: Pinpointing Phase Transitions with Differential Scanning Calorimetry (DSC)

DSC is the primary technique for identifying the temperatures at which phase transitions occur by measuring the heat flow into or out of a sample as it is heated or cooled.

Rationale for Experimental Design

The choice of heating and cooling rates is critical. A rate of 10 °C/min is typically a good starting point for an initial survey scan to identify all transitions. Slower scan rates (e.g., 2-5 °C/min) can be used for better resolution of closely spaced transitions. Multiple heating and cooling cycles are essential to check for thermal stability and to observe any monotropic phases (phases that appear only on cooling).

Detailed Experimental Protocol for DSC Analysis

-

Sample Preparation:

-

Accurately weigh 3-5 mg of p-Pentylphenyl p-octyloxybenzoate into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any sublimation at elevated temperatures.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc) across the expected temperature range of the transitions.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to create a stable thermal atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C). Heat the sample to a temperature well above its clearing point (isotropic phase), for instance, 150 °C, at a rate of 10 °C/min. This scan erases the sample's previous thermal history.

-

First Cooling Scan: Cool the sample from the isotropic phase down to the starting temperature (25 °C) at a rate of 10 °C/min. This scan is crucial for identifying enantiotropic and monotropic phases.

-

Second Heating Scan: Reheat the sample from 25 °C to 150 °C at the same rate of 10 °C/min. Comparing this scan to the first heating scan provides information on the reproducibility of the transitions.

-

Data Interpretation and Expected Results

The DSC thermogram will display peaks corresponding to phase transitions.

-

Endothermic Peaks (on heating): Represent transitions from a more ordered to a less ordered state (e.g., Cr → SmC, SmC → SmA, SmA → N, N → I).

-

Exothermic Peaks (on cooling): Represent transitions from a less ordered to a more ordered state (e.g., I → N, N → SmA, SmA → SmC, SmC → Cr).

The following table summarizes the expected thermal events for p-Pentylphenyl p-octyloxybenzoate:

| Transition | Expected Thermal Event (on Heating) | Enthalpy Change (ΔH) |

| Crystal to Smectic C | Sharp, first-order peak | Large |

| Smectic C to Smectic A | Small, potentially second-order peak | Very small to negligible |

| Smectic A to Nematic | Small, first-order peak | Small |

| Nematic to Isotropic | Small, first-order peak | Small |

Note: The exact transition temperatures must be determined from the experimental data.

Visual Identification: Polarized Optical Microscopy (POM)

POM is an indispensable tool for the definitive identification of liquid crystal phases based on their unique optical textures that arise from the interaction of polarized light with the anisotropically ordered molecules.

Causality in Texture Formation

The textures observed under a POM are a direct consequence of the molecular alignment within the mesophase. The director (the average direction of the long molecular axis) orientation varies throughout the sample, creating defects that are characteristic of each phase.

Detailed Experimental Protocol for POM

-

Sample Preparation:

-

Place a small amount of p-Pentylphenyl p-octyloxybenzoate on a clean glass microscope slide.

-

Cover the sample with a clean glass coverslip.

-

Heat the slide on a calibrated hot stage to the isotropic phase to ensure the sample flows and forms a thin, uniform film.

-

-

Microscope Setup:

-

Use a polarizing microscope equipped with a rotating stage and a calibrated hot stage.

-

Cross the polarizer and analyzer (90° orientation) to achieve a dark field of view in the absence of a birefringent sample.

-

-

Thermal Analysis and Observation:

-

Slowly cool the sample from the isotropic liquid phase at a rate of 1-2 °C/min.

-

Carefully observe the formation and evolution of textures as the sample passes through each phase transition identified by DSC.

-

Record high-resolution images of the characteristic textures for each phase.

-

Gently shearing the sample by moving the coverslip can help in identifying certain textures, particularly in the smectic phases.

-

Identification of Liquid Crystal Phases by Their Textures

| Phase | Characteristic Optical Textures |

| Nematic (N) | Schlieren texture: Characterized by dark brushes (extinctions) that correspond to regions where the director is aligned with the polarizer or analyzer. These brushes originate from point-like defects. |

| Smectic A (SmA) | Focal-conic fan texture: Develops on cooling from the nematic phase. Characterized by fan-shaped domains and polygonal defects. Homeotropic texture: Appears as a completely dark field of view, indicating that the molecular layers are aligned parallel to the glass slides. |

| Smectic C (SmC) | Broken focal-conic fan texture: Similar to the SmA fan texture, but the fans appear broken or banded due to the tilted molecular arrangement. Schlieren texture: Similar to the nematic schlieren texture but often with a more "stringy" or less mobile appearance. |

Structural Elucidation: X-ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement within the liquid crystal phases, such as layer spacing in smectic phases and intermolecular distances.

The Physics Behind Liquid Crystal Diffraction

-

Small-Angle X-ray Scattering (SAXS): Probes larger structural features, such as the layer spacing (d) in smectic phases. A sharp reflection in the SAXS region is a hallmark of a smectic phase.

-

Wide-Angle X-ray Scattering (WAXS): Probes shorter-range correlations, such as the average distance between molecules. A diffuse halo in the WAXS region indicates the liquid-like disorder within the layers or along the director.

Detailed Experimental Protocol for XRD

-

Sample Preparation:

-

Load the p-Pentylphenyl p-octyloxybenzoate sample into a thin-walled glass capillary tube (e.g., 1.0 mm diameter).

-

Seal the capillary to prevent sample leakage.

-

For aligned samples, a magnetic field can be applied while cooling the sample through the nematic to smectic transition.

-

-

Instrument Setup:

-

Use a diffractometer equipped with a temperature-controlled sample stage and a 2D detector.

-

Use a monochromatic X-ray source (e.g., Cu Kα radiation).

-

-

Data Collection:

-

Heat the sample to the isotropic phase and then cool it to the desired liquid crystal phase temperature.

-

Acquire diffraction patterns at various temperatures corresponding to the nematic, smectic A, and smectic C phases identified by DSC and POM.

-

Interpreting XRD Patterns for Phase Identification

| Phase | SAXS Region | WAXS Region |

| Nematic (N) | No sharp peaks (only diffuse scattering). | A diffuse halo centered around 2θ ≈ 20°, corresponding to the average intermolecular distance. |

| Smectic A (SmA) | A sharp, resolution-limited Bragg peak at a small angle, corresponding to the smectic layer spacing (d). | A diffuse halo, similar to the nematic phase, indicating liquid-like order within the smectic layers. |

| Smectic C (SmC) | A sharp Bragg peak, similar to the SmA phase. The layer spacing is typically smaller than in the SmA phase due to the molecular tilt. | A diffuse halo. In an aligned sample, the halo will be split into two arcs, confirming the tilted molecular arrangement. |

Visualizing the Concepts

To aid in the understanding of the molecular ordering and experimental workflows, the following diagrams are provided.

Molecular Ordering in Liquid Crystal Phases

Caption: Molecular arrangement in different liquid crystal phases.

Integrated Workflow for Phase Characterization

Caption: A self-validating workflow for liquid crystal phase analysis.

Conclusion: Synthesizing a Complete Picture

The comprehensive characterization of the liquid crystal phases of p-Pentylphenyl p-octyloxybenzoate is achieved through the synergistic application of DSC, POM, and XRD. This guide provides the foundational protocols and theoretical understanding for researchers to confidently identify and study the nematic and smectic phases of this compound. By following these self-validating methodologies, scientists can ensure the accuracy and integrity of their findings, paving the way for the successful application of this material in advanced technologies.

References

-

Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH. [Link]

-

Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. [Link]

-

Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. [Link]

-

Leadbetter, A. J. (1979). The Structure of Smectic Liquid Crystals. In G. R. Luckhurst & G. W. Gray (Eds.), The Molecular Physics of Liquid Crystals (pp. 285-316). Academic Press. [Link]

-

Prasad, S. N., Venkataraman, C., & Prasad, S. K. (2006). X-ray diffraction study of a new homologous series of liquid crystals showing N, A and C phases. Phase Transitions, 79(1-2), 115-125. [Link]

Spectroscopic Profile of 2,6-Di-tert-butyl-4-methylphenol (BHT): A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the widely used antioxidant, 2,6-Di-tert-butyl-4-methylphenol (CAS 128-37-0), commonly known as Butylated Hydroxytoluene (BHT).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a comprehensive characterization of this critical compound. The guide emphasizes the causal relationships behind spectral features, providing a framework for robust analytical validation and interpretation.

Introduction: The Analytical Imperative for BHT

2,6-Di-tert-butyl-4-methylphenol is a synthetic phenolic antioxidant extensively used to prevent oxidation in foods, cosmetics, and pharmaceuticals.[2] Its function lies in its ability to scavenge free radicals, thereby inhibiting autoxidation of unsaturated organic compounds. Given its widespread use and regulatory scrutiny, unambiguous identification and purity assessment are paramount. Spectroscopic methods provide the necessary tools for this, offering a detailed fingerprint of the molecule's structure and chemical environment. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of BHT, providing the foundational knowledge for its confident characterization.

Molecular Structure and Spectroscopic Correlation

The chemical structure of BHT is fundamental to understanding its spectroscopic output. The molecule possesses a central phenol ring with bulky tert-butyl groups at positions 2 and 6, a methyl group at position 4, and a hydroxyl group at position 1. This specific arrangement dictates the chemical shifts, vibrational modes, and fragmentation patterns observed in its spectra.

Sources

Molecular structure and conformation of 4-(Octyloxy)phenyl 4-pentylbenzoate

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Octyloxy)phenyl 4-pentylbenzoate

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of the calamitic liquid crystal, this compound. An understanding of the interplay between the rigid aromatic core and the flexible aliphatic chains is paramount for predicting and controlling its mesomorphic behavior and macroscopic properties. This document synthesizes theoretical insights from computational chemistry with data from established experimental characterization techniques, offering a holistic view for researchers in materials science and drug development. We will explore the molecule's fundamental architecture, delve into its conformational landscape using computational methods, detail the experimental protocols for its characterization, and connect these molecular-level features to its material properties.

Introduction: The Significance of Molecular Conformation in Liquid Crystals

This compound is a thermotropic liquid crystal, a class of materials that exhibits phases intermediate between a crystalline solid and an isotropic liquid. Its molecular design, featuring a rigid core and flexible terminal chains, is characteristic of calamitic (rod-like) mesogens. The specific three-dimensional arrangement of its atoms—its conformation—is not static. It dictates the molecule's overall shape, polarity, and ability to self-assemble into the ordered, anisotropic structures that define liquid crystal phases.

A thorough understanding of the conformational preferences and dynamics of this molecule is critical for:

-

Predicting Phase Behavior: The stability and temperature range of nematic and smectic phases are directly influenced by molecular shape and intermolecular interactions.

-

Tuning Electro-Optical Properties: The response of the material to an external electric field, a cornerstone of display technology, is governed by the molecule's net dipole moment, which is conformation-dependent.

-

Designing Novel Materials: By understanding the structure-property relationships, new liquid crystal molecules with tailored properties can be rationally designed.

This guide will provide a multi-faceted analysis, combining theoretical modeling with proven experimental workflows to elucidate the molecular intricacies of this compound.

Molecular Architecture: A Duality of Rigidity and Flexibility

The structure of this compound, with the chemical formula C₂₆H₃₆O₃ and a molecular weight of 396.56 g/mol , is a carefully balanced assembly of distinct chemical moieties.[1][2][3]

-

The Rigid Core: The central unit consists of two para-substituted phenyl rings connected by an ester linkage (-COO-). This phenyl benzoate core provides the structural rigidity and aromatic character necessary for anisotropic self-assembly.

-

The Flexible Chains: Flanking the rigid core are two aliphatic chains: an octyloxy chain (-OC₈H₁₇) on one end and a pentyl chain (-C₅H₁₁) on the other. These flexible chains contribute to the molecule's fluidity, influence clearing and melting points, and modulate the packing efficiency within mesophases.[4]

The IUPAC name for this compound is (4-pentylphenyl) 4-octoxybenzoate.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₆O₃ | [2][3] |

| Molecular Weight | 396.56 g/mol | [1][2][3] |

| CAS Number | 50649-64-4 | [5] |

| Melting Point | 53-57 °C | [1][3] |

Theoretical Analysis of Molecular Conformation

Computational chemistry provides powerful tools to probe the conformational landscape of molecules, identifying low-energy structures and the barriers to their interconversion. For molecules like this compound, this analysis is typically bifurcated into studying the core and the flexible chains.

Conformation of the Phenyl Benzoate Core

While the phenyl rings themselves are planar, the ester linking group introduces rotational freedom. The key determinants of the core's conformation are the dihedral (torsion) angles around the C-O and C-C bonds connecting the ester group to the phenyl rings.

Studies on phenyl benzoate and similar structures have shown that the molecule is generally not perfectly planar.[6] The twist between the phenyl rings is a critical parameter influencing the overall molecular shape and dipole moment.[7] Density Functional Theory (DFT) is an effective computational method for determining these structural parameters and the associated energetic penalties for deviation from the lowest-energy conformation.[6][8][9]

Caption: Torsional angles (τ1, τ2) governing the planarity of the phenyl benzoate core.

Conformation of the Aliphatic Chains

The octyloxy and pentyl chains possess significant conformational flexibility due to rotation around their C-C single bonds. The octyloxy moiety, in particular, is known to adopt a wide variety of configurations.[10] A search of the Cambridge Structural Database (CSD) for the phenyl octyloxy fragment reveals numerous distinct conformations, underscoring this inherent flexibility.[10]

The lowest energy conformation for an alkyl chain is the "all-trans" (anti-periplanar) state, which results in the most extended, linear shape. However, at the temperatures where liquid crystal phases exist, thermal energy allows for rotations into higher-energy "gauche" conformations. This creates "kinks" in the chains, shortening the effective molecular length and influencing how molecules pack together.

Experimental Protocol: Conformational Analysis via DFT

The following protocol outlines a standard workflow for the computational analysis of this compound.

Objective: To determine the ground-state geometry and rotational energy barriers of the molecular core.

Methodology:

-

Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP[6]

-

Basis Set: 6-31G(d,p) or higher for good accuracy.

-

-

Vibrational Frequency Calculation: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields theoretical IR and Raman spectra.[6]

-

Potential Energy Surface (PES) Scan: To analyze the rotational barrier, perform a relaxed PES scan.

-

Select the dihedral angle of interest (e.g., the angle defining the twist between a phenyl ring and the ester plane).

-

Rotate this angle in discrete steps (e.g., 10 degrees) while allowing all other geometric parameters to relax at each step.

-

Plot the resulting energy versus the dihedral angle to visualize the rotational energy profile and identify the height of the rotational barriers.[6]

-

Caption: Workflow for computational conformational analysis using Density Functional Theory.

Experimental Characterization of Structure and Conformation

While computational methods provide invaluable insight, experimental validation is essential. A combination of crystallographic and spectroscopic techniques is used to characterize the molecule.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive data on molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular packing.[10] For novel mesogenic compounds, determining the crystal structure is a crucial first step. The analysis confirms the overall molecular conformation, such as its linearity, which is a prerequisite for forming liquid crystal phases.[10] While a specific published crystal structure for this compound was not identified in the preliminary search, analysis of analogous compounds is a standard practice.

Spectroscopic Methods

Spectroscopy provides information about the molecular structure in bulk (solid, liquid, or solution phases).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized molecule. The chemical shifts of the protons and carbons in the aromatic rings and aliphatic chains verify the connectivity of the atoms.[4][11]

-

Vibrational Spectroscopy (FTIR & Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule.[4][12] Specific peaks can be assigned to the stretching and bending of functional groups, such as the C=O of the ester, the C-O ether linkage, and vibrations within the phenyl rings. These experimental spectra can be compared with those calculated via DFT to provide strong evidence for the predicted lowest-energy conformation.[6]

Caption: Integrated workflow combining experimental spectroscopy with DFT calculations.

Conclusion: The Conformation-Property Nexus

The molecular structure and conformation of this compound are inextricably linked to its function as a liquid crystal. The elongated, semi-rigid shape, arising from a near-planar core and extended alkyl chains, promotes the long-range orientational order characteristic of the nematic phase. The subtle twist in the phenyl benzoate core and the dynamic flexibility of the terminal chains collectively influence key material parameters, including phase transition temperatures, viscosity, and dielectric anisotropy.

A comprehensive characterization, leveraging the predictive power of computational modeling alongside the empirical validation of X-ray diffraction and spectroscopy, is essential for a complete understanding. This knowledge not only explains the behavior of this specific compound but also provides fundamental insights that guide the rational design of next-generation liquid crystal materials for advanced applications.

References

-

Al-Shammari, M. H., Hagar, M., Al-Majid, A. M., Barakat, A., & Saigl, Z. M. (2023). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. Molecules, 28(19), 6891. [Link]

-

Kalakonda, P., & Jakli, A. (2011). The member of the 4- n -alkoxy phenyl-4 - m -alkoxy benzoate ho - molog series denoted n OO m. ResearchGate. [Link]

-

Thaker, B. T., & Tandel, P. H. (2014). Synthesis and Liquid Crystal Properties of a Novel Homologous Series 4-(4′-n-Alkoxy benzoyloxy) Benzyl Benzoates. ElectronicsAndBooks. [Link]

-

PubChem. Pentylphenyl octyloxybenzoate. National Center for Biotechnology Information. [Link]

-

Hagar, M., Al-Shammari, M. H., Ahmed, S. A., & Al-Dies, A. A. (2025). Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. Molecular Crystals and Liquid Crystals, 769(5), 1-15. [Link]

-

Pinto, M., & et al. (2025). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. ResearchGate. [Link]

-

PubChem. 4-Acetylphenyl 4-(octyloxy)benzoate. National Center for Biotechnology Information. [Link]

-

Tchamembe, F. L. T., & et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. ResearchGate. [Link]

-

Hagar, M., Al-Shammari, M. H., & Ahmed, S. A. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4995. [Link]

-

Wrzalik, R., Merkel, K., & Kocot, A. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling, 9(4), 248-258. [Link]

-

Alaşalvar, C., & et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Liquids, 310, 113238. [Link]

-

Wahlang, D. D., & et al. (2024). Computational studies of the optical properties of 4-cyano-4-hexyl biphenyl using a combination of DFT and molecular dynamics simulation. Liquid Crystals, 52(4), 1-10. [Link]

-

Fun, H. K., & et al. (2011). The Synthesis and X-Ray Crystal Structure of t-Butyldimethylsilyl 2-[4-{4-(Hex-5-enyloxy)-phenylazo} phenyl]ethyl Ether. ResearchGate. [Link]

-

Mary, Y. S., & et al. (2025). Spectroscopic investigation, molecular interactions and molecular docking studies on 8-chloro-1-methyl-6-phenyl-4H-[1][7][10]triazolo[4,3-a][1][10]benzodiazepine. ResearchGate. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Pentylphenyl octyloxybenzoate | C26H36O3 | CID 3016539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 对戊基苯基-4-辛氧基苯甲酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 50649-64-4|this compound|BLD Pharm [bldpharm.com]

- 6. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Behavior and Phase Transitions of 4-Pentylphenyl 4-(octyloxy)benzoate

Executive Summary

This technical guide provides a comprehensive framework for the characterization of the thermal behavior and mesogenic phase transitions of the calamitic liquid crystal, 4-Pentylphenyl 4-(octyloxy)benzoate. This document is intended for researchers, materials scientists, and professionals in drug development who require a deep understanding of the thermotropic properties of phenyl benzoate-based liquid crystals. We will explore the foundational principles of liquid crystal phases and detail the core experimental methodologies—Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)—that are essential for a complete analysis. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Introduction: The Significance of 4-Pentylphenyl 4-(octyloxy)benzoate

4-Pentylphenyl 4-(octyloxy)benzoate is a member of the p-alkylphenyl p-alkoxybenzoate homologous series, a class of compounds renowned for their rich mesomorphic behavior.[1][2] These materials are composed of a rigid core of linked phenyl rings and flexible terminal alkyl/alkoxy chains, which drives their self-assembly into ordered, fluid phases upon thermal stimulation.[3] The specific arrangement of a pentyl group and an octyloxy group imparts a molecular geometry that is highly conducive to forming nematic and/or smectic liquid crystal phases.[4]

Understanding the precise temperatures and thermodynamics of these phase transitions is critical for applications ranging from advanced optical displays to novel drug delivery systems, where the material's phase can dictate its performance and efficacy.

Molecular Structure

The molecular structure is fundamental to its liquid crystalline properties. The rigid aromatic core provides the necessary anisotropy, while the flexible chains influence the melting point and the stability of the mesophases.

Caption: Molecular structure of 4-Pentylphenyl 4-(octyloxy)benzoate.

The Physics of Liquid Crystal Phase Transitions

Thermotropic liquid crystals, such as the topic compound, exhibit phases of matter that are intermediate between the highly ordered solid crystalline (Cr) phase and the disordered isotropic (I) liquid phase.[5] These intermediate phases, or mesophases, arise as thermal energy is supplied to the system, selectively breaking down positional order while retaining a degree of orientational order.

The typical phase sequence on heating is: Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)

-

Crystal Phase (Cr): Molecules are fixed in a highly ordered, three-dimensional lattice with both positional and orientational order.

-

Smectic Phases (Sm): Molecules are arranged in layers. They possess orientational order and some degree of positional order (in one dimension, perpendicular to the layers).

-

Nematic Phase (N): The molecules lose all positional order but maintain a common direction of long-range orientational order, known as the director. This phase is characterized by its fluidity.[6]

-

Isotropic Liquid (I): Both positional and orientational order are lost. The molecules are randomly arranged, and the material is optically isotropic.

Each transition between these states is a distinct thermodynamic event that can be detected and quantified.

Core Experimental Methodologies for Thermal Analysis

A dual-methodology approach using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is essential for an unambiguous characterization of liquid crystal phase transitions.[7] DSC provides quantitative thermodynamic data (temperature and enthalpy), while POM provides qualitative visual confirmation and identification of the specific mesophase textures.[8]

Differential Scanning Calorimetry (DSC)

3.1.1 Principle of Operation DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] When the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat. This results in a peak or a step change in the DSC thermogram, allowing for the precise determination of the transition temperature (T) and the enthalpy change (ΔH) associated with it.[10]

3.1.2 Detailed Experimental Protocol

-

Sample Preparation: Accurately weigh 3-5 mg of 4-Pentylphenyl 4-(octyloxy)benzoate into a standard aluminum DSC pan.

-

Causality: This sample size is optimal for achieving a clear signal without significant thermal gradients within the sample.

-

-

Encapsulation: Hermetically seal the pan.

-

Causality: Sealing prevents any sample loss due to sublimation at elevated temperatures and protects the sample from atmospheric contamination.

-

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Causality: The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

-

-

Thermal Program: a. Initial Heating Scan: Heat the sample from room temperature to a temperature well above the expected isotropic clearing point (e.g., 100 °C) at a controlled rate of 10 °C/min.

- Causality: This first scan reveals all endothermic transitions (melting, mesophase transitions) and serves to erase any previous thermal history of the sample.[11] b. Controlled Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back to room temperature.

- Causality: This scan reveals the exothermic transitions as the material re-organizes into more ordered phases. Comparing heating and cooling scans helps identify monotropic (only appear on cooling) versus enantiotropic (appear on heating and cooling) phases. c. Second Heating Scan: Reheat the sample at 10 °C/min.

- Causality: This second scan is crucial for data integrity. It is performed on a sample with a controlled and known thermal history, making the transition temperatures more reproducible and reliable.[11]

-

Data Analysis: Integrate the area of the peaks in the second heating scan thermogram to determine the enthalpy (ΔH) and use the onset or peak temperature to define the transition temperature (T).

Polarized Optical Microscopy (POM)

3.2.1 Principle of Operation POM is a vital technique for the definitive identification of liquid crystal mesophases.[8] It utilizes polarized light to probe the optical anisotropy of the material. Isotropic materials (like the isotropic liquid) do not alter the polarization of light and appear dark under crossed polarizers. Anisotropic materials (liquid crystal phases) are birefringent, meaning they rotate the plane of polarized light, resulting in the appearance of light, color, and characteristic textures.[12]

3.2.2 Detailed Experimental Protocol

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a calibrated hot stage connected to a temperature controller.

-

Microscope Setup: Position the hot stage on the polarizing microscope. Ensure the polarizers are in a crossed position (90° to each other) to achieve a dark background.

-

Thermal Analysis: a. Slowly heat the sample while observing the texture through the eyepieces. b. Record the temperatures at which textural changes occur. These correspond to the phase transitions. c. Capture high-resolution images of the characteristic textures for each mesophase. d. Slowly cool the sample from the isotropic liquid phase and observe the formation of mesophases.

- Causality: Cooling from the isotropic state often produces well-defined and classic textures that are easier to identify. For example, the nematic phase typically emerges from the isotropic liquid as birefringent droplets.[7]

Thermal Behavior and Phase Transitions of 4-Pentylphenyl 4-(octyloxy)benzoate

Based on analysis of its chemical family, 4-Pentylphenyl 4-(octyloxy)benzoate is expected to exhibit both nematic and smectic phases. The initial melting from a crystalline solid occurs in the range of 53-57 °C.[13] A comprehensive thermal analysis combining DSC and POM is required to determine the precise transition temperatures and associated enthalpies. The data obtained from such an analysis should be compiled as follows:

| Transition Type | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (kJ/mol) | Phase Assignment (via POM) |

| Crystal → Mesophase 1 | TBD | TBD | TBD | e.g., Smectic |

| Mesophase 1 → Mesophase 2 | TBD | TBD | TBD | e.g., Nematic |

| Mesophase 2 → Isotropic | TBD | TBD | TBD | Isotropic |

| Data to be determined from the second heating scan of a DSC experiment. |

Integrated Analytical Workflow

The synergy between DSC and POM provides a self-validating system for characterizing the thermal properties of liquid crystals. The workflow ensures that quantitative data from calorimetry is supported by direct visual evidence of the mesophase structure.

Caption: Integrated workflow for liquid crystal thermal analysis.

Conclusion

This guide has outlined a robust, methodology-driven approach to characterizing the thermal behavior of 4-Pentylphenyl 4-(octyloxy)benzoate. By systematically employing Differential Scanning Calorimetry for quantitative thermodynamic data and Polarized Optical Microscopy for definitive phase identification, researchers can achieve a comprehensive and reliable understanding of this material's properties. The provided protocols are designed to ensure data integrity and reproducibility, forming a solid foundation for further research and application development.

References

-

LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials - ACS Publications. Available at: [Link]

-

Neubert, M. E., Jirousek, M. R., & Hanlon, C. A. (1986). Mesomorphic Properties of Some 4, 4′- Alkyl and Alkoxy Disubstituted Phenylbenzoates. Molecular Crystals and Liquid Crystals, 133(3–4), 223–233. Available at: [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. Available at: [Link]

-

Mesomorphic Properties of Some Phenyl Benzoate Dericatives. Molecular Crystals and Liquid Crystals: Vol 22, No 3-4. Available at: [Link]

-

Van Meter, J. P., & Klanderman, B. H. (1973). Mesomorphic Properties of Some Phenyl Benzoate Dericatives. Molecular Crystals and Liquid Crystals, 22(3–4), 271–284. Available at: [Link]

-

Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. (2015). Proceedings of the National Academy of Sciences. Available at: [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2015). The Journal of Physical Chemistry C. Available at: [Link]

-

Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). Molecules. Available at: [Link]

-

Phase transition temperatures and enthalpy changes of compounds. ResearchGate. Available at: [Link]

-

Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. Available at: [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2022). Journal of Fluorescence. Available at: [Link]

-

Determination of Phase Transitions of p,n-Alkyloxy Benzoic Acid Mesogens Using Legendre Moments and Image Analysis. ResearchGate. Available at: [Link]

-

Liquid Crystal Transitions. NETZSCH Analyzing & Testing. Available at: [Link]

-

SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. ResearchGate. Available at: [Link]

-

Thermal properties of liquid crystal hexylbenzoic acid/octyloxybenzoic acid mixture. ResearchGate. Available at: [Link]

-

Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. (2022). International Journal of Research in Engineering and Science. Available at: [Link]

-

THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications. ResearchGate. Available at: [Link]

-

In Thermal Analysis of Polymeric Materials. ResearchGate. Available at: [Link]

-

Thermal analysis of polymer blends and double layer by DSC. ResearchGate. Available at: [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

-

Differential scanning calorimetry in drug-membrane interactions. (2024). Biochemical and Biophysical Research Communications. Available at: [Link]

Sources

- 1. srd.nist.gov [srd.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pepolska.pl [pepolska.pl]

- 10. researchgate.net [researchgate.net]

- 11. ijres.org [ijres.org]

- 12. researchgate.net [researchgate.net]

- 13. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Optical Properties of 4-(Octyloxy)phenyl 4-pentylbenzoate

This technical guide provides a comprehensive overview of the core optical properties of the liquid crystal compound 4-(Octyloxy)phenyl 4-pentylbenzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the mesomorphic behavior, refractive indices, birefringence, and spectroscopic characteristics of this phenyl benzoate derivative. The guide emphasizes the causal relationships between molecular structure and optical phenomena and furnishes detailed, field-proven experimental protocols for their characterization.

Introduction: The Significance of this compound in Liquid Crystal Science

This compound belongs to the class of calamitic (rod-shaped) liquid crystals, which are pivotal in the development of various electro-optical devices, most notably liquid crystal displays (LCDs).[1] The defining characteristic of liquid crystals is their intermediate state of matter, known as the mesophase, which exhibits properties between those of a conventional liquid and a solid crystal.[2] Molecules in the mesophase possess a degree of orientational order, which gives rise to anisotropic properties, including unique optical characteristics.

The molecular structure of this compound, featuring a rigid phenyl benzoate core with flexible alkyl (pentyl) and alkoxy (octyloxy) terminal chains, is instrumental in the formation of its liquid crystalline phases. These terminal groups influence the melting point and the temperature range over which the mesophases are stable.[3] The optical and dielectric anisotropy of such materials are key parameters for their application in display technologies.[1]

Caption: Molecular structure of this compound.

Mesomorphic Behavior and Phase Transitions

Liquid crystals like this compound exhibit different phases as a function of temperature. The transitions between these phases are a critical aspect of their characterization. The primary mesophases for calamitic liquid crystals are the nematic and smectic phases.[4]

-